molecular formula C11H20N2O B3004114 1-(Piperidin-1-ylmethyl)piperidin-2-one CAS No. 259133-24-9

1-(Piperidin-1-ylmethyl)piperidin-2-one

Cat. No.: B3004114
CAS No.: 259133-24-9
M. Wt: 196.294
InChI Key: XXNPGDNFOAYHCH-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylmethyl)piperidin-2-one is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their importance in the pharmaceutical industry due to their diverse biological activities

Scientific Research Applications

1-(Piperidin-1-ylmethyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for “1-(Piperidinomethyl)piperidin-2-one” is not mentioned in the search results, piperidine derivatives are known to have various pharmacological activities .

Future Directions

Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . This suggests that there is ongoing research in this field, indicating potential future directions for “1-(Piperidinomethyl)piperidin-2-one”.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-ylmethyl)piperidin-2-one typically involves the reaction of piperidine with formaldehyde and a secondary amine under controlled conditions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and cyclization techniques to ensure high yield and purity. The use of metal catalysts such as palladium or nickel is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-1-ylmethyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Piperidin-2-one: Shares a similar piperidine ring structure but lacks the piperidinylmethyl group.

    1-(Piperidin-3-ylmethyl)pyrrolidin-2-one: Contains a pyrrolidine ring in addition to the piperidine ring.

    1-(2-Furylmethyl)piperidin-4-one: Features a furan ring attached to the piperidine ring.

Uniqueness: 1-(Piperidin-1-ylmethyl)piperidin-2-one is unique due to its dual piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and drug development .

Properties

IUPAC Name

1-(piperidin-1-ylmethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11-6-2-5-9-13(11)10-12-7-3-1-4-8-12/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNPGDNFOAYHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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